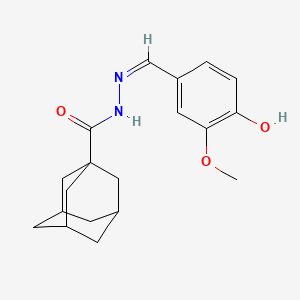

2-(2-Methoxyphenoxy)-1-(3-(quinolin-2-yloxy)pyrrolidin-1-yl)ethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Methoxyphenoxy)-1-(3-(quinolin-2-yloxy)pyrrolidin-1-yl)ethanone, also known as MPQPE, is a chemical compound that has gained significant attention in the scientific community. It is a synthetic compound that was first synthesized in the early 2000s and has since been studied for its potential applications in various fields, including medicinal chemistry and neuroscience.

Scientific Research Applications

Quinoline Derivatives as Corrosion Inhibitors

Quinoline derivatives, known for their nitrogenous bicyclic heterocyclic structure, have been widely used as anticorrosive materials. These compounds show effective corrosion inhibition due to their ability to form highly stable chelating complexes with metallic surfaces through coordination bonding, which is attributed to their high electron density. This makes them suitable for protecting metallic materials in various industrial applications (Verma, Quraishi, & Ebenso, 2020).

Applications in Organic Synthesis

Enaminoketones, resembling part of the compound's structure, are pivotal intermediates in the synthesis of heterocycles and natural products. Their versatility in synthetic chemistry allows for the construction of various heterocycles such as pyridine, pyrimidine, and pyrrole derivatives, showcasing the compound's potential utility in synthesizing biologically active molecules or materials for pharmaceutical applications (Negri, Kascheres, & Kascheres, 2004).

Atmospheric Reactivity of Methoxyphenols

Methoxyphenols, part of the compound's structure, have been studied for their atmospheric reactivity, particularly in the context of biomass burning. Their degradation pathways in the atmosphere and their potential to form secondary organic aerosols (SOA) have implications for environmental science, air quality, and climate change research (Liu, Chen, & Chen, 2022).

Bioavailability and Biological Activities of Polyphenols

The presence of methoxyphenols suggests potential biological activities, as polyphenols are known for their role in preventing degenerative diseases. The bioavailability and metabolic transformation of such compounds are critical in determining their effectiveness in health applications, including antioxidant, anti-inflammatory, and anticancer activities (Manach, Williamson, Morand, Scalbert, & Rémésy, 2005).

Optoelectronic Materials

Functionalized quinazolines and pyrimidines, structurally related to the compound , have applications in optoelectronic materials. Their incorporation into π-extended conjugated systems has been valuable for creating novel materials for organic light-emitting diodes (OLEDs), highlighting potential applications in electronics and display technologies (Lipunova, Nosova, Charushin, & Chupakhin, 2018).

properties

IUPAC Name |

2-(2-methoxyphenoxy)-1-(3-quinolin-2-yloxypyrrolidin-1-yl)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N2O4/c1-26-19-8-4-5-9-20(19)27-15-22(25)24-13-12-17(14-24)28-21-11-10-16-6-2-3-7-18(16)23-21/h2-11,17H,12-15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMXRUGBWWURNCG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1OCC(=O)N2CCC(C2)OC3=NC4=CC=CC=C4C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Methoxyphenoxy)-1-(3-(quinolin-2-yloxy)pyrrolidin-1-yl)ethanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Bis[(6-methylpyridin-2-yl)methyl]amine](/img/structure/B2781939.png)

![3-(4-Fluoro-2-methylphenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2781940.png)

![4-(2-(3-(Benzo[d][1,3]dioxol-5-yloxy)propylsulfonamido)ethyl)benzenesulfonamide](/img/structure/B2781941.png)

![5-[(3-Chlorophenyl)methoxy]-2-[(4-phenylpiperazin-1-yl)methyl]pyran-4-one](/img/structure/B2781948.png)

![3-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]-6-(4-nitrophenyl)sulfanyl-1H-pyrimidine-2,4-dione](/img/structure/B2781951.png)

![4-[(2,5-Dimethyl-furan-3-carbonyl)-amino]-butyric acid](/img/structure/B2781952.png)

![5-chloro-3-hydroxy-1-[2-(2-methylphenoxy)ethyl]-3-(2-oxopropyl)-2,3-dihydro-1H-indol-2-one](/img/structure/B2781955.png)

![N-(4-chloro-2-methoxy-5-methylphenyl)-2-(7-oxo-2-thiomorpholinothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2781960.png)